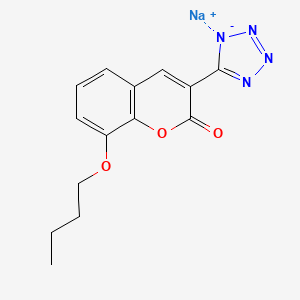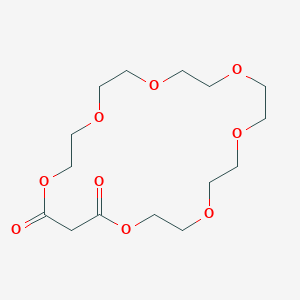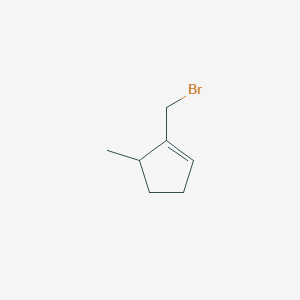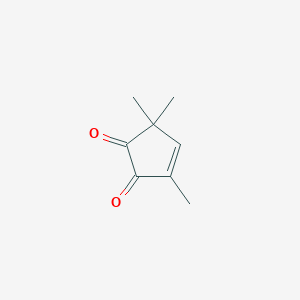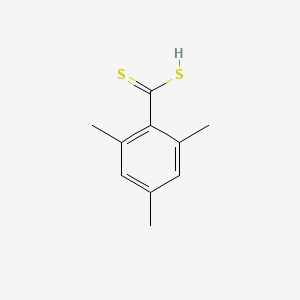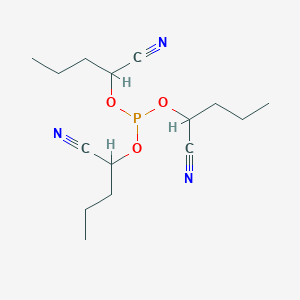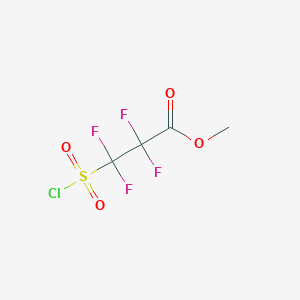
Nickel;niobium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel and niobium are transition metals that form a variety of compounds with unique properties and applications. Nickel is known for its corrosion resistance and high melting point, while niobium is valued for its superconducting properties and high strength. When combined, nickel and niobium create compounds that are used in various high-performance applications, including superalloys and catalysts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel-niobium compounds can be synthesized through several methods, including chemical precipitation, solvothermal synthesis, and mechanical alloying. One common method involves the chemical precipitation of nickel and niobium precursors, such as nickel nitrate hexahydrate and ammonium niobium oxalate, followed by heating to form the desired compound . Another method is the solvothermal synthesis, where niobium chloride is dissolved in benzyl alcohol and heated to form niobium oxide nanoparticles .
Industrial Production Methods: In industrial settings, nickel-niobium superalloys are typically produced by arc or induction melting, either in open or vacuum conditions . Mechanical alloying is also used for specialized applications. The use of master alloys, such as nickel-niobium and ferro-niobium, is advantageous for achieving the desired alloy composition .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, niobium can react with oxygen to form a stable oxide layer, which provides corrosion resistance . Nickel can react with acids to form nickel salts and hydrogen gas .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of nickel-niobium compounds include nickel nitrate, ammonium niobium oxalate, and benzyl alcohol. Reaction conditions often involve heating and the use of solvents like benzyl alcohol .
Major Products: The major products formed from these reactions include nickel-niobium oxides and other mixed metal oxides. These products are characterized by their high surface area and unique nanostructures .
Wissenschaftliche Forschungsanwendungen
Nickel-niobium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for the conversion of biomass and biomass derivatives . In the field of energy storage, niobium-based oxides are used as cathode materials for lithium-ion batteries due to their high stability and performance . In medicine, niobium alloys are used in surgical implants due to their biocompatibility and non-reactive properties . Additionally, nickel-niobium compounds are used in the production of superconducting magnets and other advanced materials .
Wirkmechanismus
The mechanism by which nickel-niobium compounds exert their effects is largely dependent on their chemical structure and composition. For example, in catalytic applications, the unique valence character and ionic radius of niobium help prevent degradation and enhance performance . In superconducting applications, the combination of nickel and niobium creates materials with high critical temperatures and magnetic fields .
Vergleich Mit ähnlichen Verbindungen
Nickel-niobium compounds can be compared to other similar compounds, such as nickel-titanium and nickel-tantalum alloys. While nickel-titanium alloys are known for their shape memory properties, nickel-niobium alloys are valued for their superconducting and high-temperature performance . Nickel-tantalum alloys, on the other hand, are used in applications requiring high corrosion resistance and strength . The unique properties of nickel-niobium compounds, such as their ability to form stable oxides and their superconducting capabilities, make them distinct from these other alloys.
Conclusion
Nickel-niobium compounds are versatile materials with a wide range of applications in various fields, including chemistry, energy storage, medicine, and advanced materials. Their unique properties, such as high stability, corrosion resistance, and superconducting capabilities, make them valuable for both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
77387-06-5 |
|---|---|
Molekularformel |
Nb7Ni6 |
Molekulargewicht |
1002.50 g/mol |
IUPAC-Name |
nickel;niobium |
InChI |
InChI=1S/7Nb.6Ni |
InChI-Schlüssel |
LEAQDLYIHAXIPW-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Nb].[Nb].[Nb].[Nb].[Nb].[Nb].[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)


methanone](/img/structure/B14436616.png)
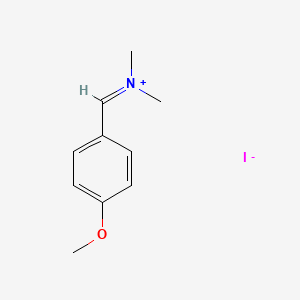
![(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine](/img/structure/B14436622.png)
